molecular formula C22H30N6O3S B1193851 TP-238

TP-238

Cat. No.: B1193851
M. Wt: 458.6 g/mol
InChI Key: MSIJJXOWLFOYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TP-238 is a chemical probe specifically designed to target the bromodomains of cat eye syndrome chromosome region, candidate 2 (CECR2) and bromodomain PHD finger transcription factor (BPTF). This compound is significant in the study of epigenetics and chromatin biology due to its high selectivity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-238 involves multiple steps, including the formation of a pyrimidine core and subsequent functionalization. The key steps include:

    Formation of the Pyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Functionalization: The pyrimidine core is then functionalized with various substituents to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

TP-238 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

TP-238 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of bromodomains in chromatin biology.

    Biology: Helps in understanding the role of CECR2 and BPTF in neural development and DNA damage response.

    Medicine: Potential therapeutic applications in treating diseases related to epigenetic dysregulation.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

TP-238 exerts its effects by selectively inhibiting the bromodomains of CECR2 and BPTF. This inhibition disrupts the interaction between these bromodomains and acetylated histones, thereby affecting chromatin structure and gene expression. The molecular targets include the bromodomains of CECR2 and BPTF, and the pathways involved include chromatin remodeling and transcriptional regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency for CECR2 and BPTF bromodomains. It has minimal off-target effects, making it a valuable tool for studying the specific functions of these bromodomains in various biological processes .

Properties

Molecular Formula

C22H30N6O3S

Molecular Weight

458.6 g/mol

IUPAC Name

6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26)

InChI Key

MSIJJXOWLFOYIN-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TP238;  TP-238;  TP 238

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-238
Reactant of Route 2
Reactant of Route 2
TP-238
Reactant of Route 3
Reactant of Route 3
TP-238
Reactant of Route 4
TP-238
Reactant of Route 5
Reactant of Route 5
TP-238
Reactant of Route 6
TP-238

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.